molecular formula C20H23NO4 B1662487 Naltrexone CAS No. 16590-41-3

Naltrexone

Numéro de catalogue: B1662487
Numéro CAS: 16590-41-3
Poids moléculaire: 341.4 g/mol
Clé InChI: DQCKKXVULJGBQN-XFWGSAIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Naltrexone is a potent, competitive opioid receptor antagonist that is primarily used in research to study the mechanisms of addiction and dependence . Its main mechanism of action involves high-affinity binding to mu-opioid receptors, with additional antagonistic effects on kappa and delta-opioid receptors . By blocking these receptors, this compound inhibits the euphoric and reinforcing effects of exogenous opioids, making it a critical tool for investigating treatments for Opioid Use Disorder (OUD) . Research into Alcohol Use Disorder (AUD) utilizes this compound based on its ability to modulate the hypothalamic-pituitary-adrenal axis and block the effects of endogenous opioids released in response to alcohol consumption, thereby reducing its rewarding properties . Beyond addiction research, low-dose this compound (LDN) is an active area of investigation for its novel anti-inflammatory and neuroprotective properties . Preclinical and clinical studies are exploring LDN's potential in managing chronic pain conditions such as fibromyalgia, multiple sclerosis, and Crohn's disease, with evidence suggesting its action may involve modulation of microglial cells in the central nervous system . This product is provided for basic and clinical research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable regulatory guidelines.

Propriétés

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKKXVULJGBQN-XFWGSAIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046313
Record name Naltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page.
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetone

CAS No.

16590-41-3
Record name Naltrexone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16590-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naltrexone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naltrexone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALTREXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt)
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Catalytic Enantioselective Sharpless Dihydroxylation

The asymmetric synthesis of (–)-naltrexone begins with commercially available achiral substrates, employing Sharpless asymmetric dihydroxylation to introduce stereogenic centers. This method, developed by researchers, achieves enantiomeric excess through catalytic oxidation of olefins, yielding vicinal diols with precise stereochemistry. For instance, the dihydroxylation of imine precursors generates intermediates critical for constructing the morphinan core. The use of titanium-based catalysts ensures high enantioselectivity, a prerequisite for biological activity in opioid antagonists.

Rhodium-Catalyzed C–H Alkenylation and Electrocyclization

A Rh(I)-catalyzed C–H alkenylation and torquoselective 6π-electrocyclization cascade forms the hexahydroisoquinoline bicyclic framework. This step converts azatriene intermediates into stereochemically defined bicyclic structures, such as compound 13 , which is subsequently reduced to a single diastereomer. The torquoselectivity of the electrocyclization step ensures the correct configuration of the C-14 and C-15 positions, critical for binding to opioid receptors.

Grewe Cyclization and Hydride Shift

Acid-mediated Grewe cyclization constructs the tetracyclic morphinan skeleton while inducing a hydride shift to introduce the C-6 oxo group. This one-pot reaction converts bicyclic intermediates like 14 into advanced morphinan derivatives (e.g., 15 ) with yields exceeding 70%. The hydride shift mechanism, facilitated by Brønsted acids, avoids the need for additional oxidation steps, streamlining the synthesis.

Allylic C–H Oxidation and Final Functionalization

The C-14 hydroxyl group, essential for antagonist activity, is installed via a two-step sequence: Pd-mediated dehydrogenation converts ketones to enones, followed by Cu(II)-catalyzed allylic oxidation using molecular oxygen. Final demethylation with BBr3 yields (–)-naltrexone in 67% yield over two steps, completing the 17-step linear synthesis. This route’s modularity permits access to non-natural morphinan analogs, addressing limitations of traditional semi-synthetic approaches.

Oxazolidine-Mediated Synthesis from Oxymorphone Derivatives

Oxazolidine Formation via Burgess Reagent

Oxymorphone derivatives undergo N-oxidation and subsequent treatment with Burgess reagent to form oxazolidines. This one-pot reaction achieves near-quantitative yields, providing a masked amine functionality that enables selective N-alkylation. The oxazolidine intermediate serves as a versatile precursor for synthesizing naltrexone, naloxone, and related antagonists.

Grignard Reagent Alkylation

Reaction of the oxazolidine with Grignard reagents (e.g., cyclopropylmagnesium bromide) introduces N-cyclopropylmethyl groups, directly yielding this compound precursors. This method bypasses traditional N-demethylation steps, reducing the synthesis to fewer than 10 steps. The approach’s efficiency stems from the oxazolidine’s stability under basic conditions, preventing undesired ring-opening reactions.

Deprotection and Final Modifications

Acidic hydrolysis of the oxazolidine regenerates the tertiary amine, while subsequent O-demethylation and ketone reduction steps produce this compound in 85% overall yield. Compared to asymmetric synthesis, this route offers shorter reaction sequences but relies on opioid natural products as starting materials, limiting access to novel analogs.

Sustained-Release Formulation Techniques

Biodegradable Polymer Matrices

Sustained-release this compound formulations utilize copolymers like poly(lactic-co-glycolic acid) (PLGA) to achieve prolonged drug release. Subcutaneous implants composed of 90% L-lactic acid and 10% glycolic acid provide plasma concentrations of 0.3–0.5 ng/mL for up to 30 days. However, early formulations faced biocompatibility issues, with inflammatory responses observed in clinical trials.

Nanogel and Micelle Systems

Recent advances employ nanogels and micelles to enhance this compound’s bioavailability. Poly(ethylene oxide)-methyl methacrylate (PEO-MMA) copolymers form micelles with controlled release kinetics, governed by the power law model $$ \ln F = \ln K_p + p \ln t $$, where $$ F $$ is the fraction of drug released. These systems reduce the initial burst effect, maintaining therapeutic levels for over 72 hours.

Pharmacokinetic Optimization

Table 1 summarizes this compound’s pharmacokinetic parameters:

Parameter Value
Oral Bioavailability ≤40%
Peak Plasma Concentration 1–2 ng/mL
Half-Life 4–14 hours
Metabolism Hepatic (via ketone reduction)

Sustained-release systems mitigate the need for daily dosing, improving patient compliance. For example, a 1 ng/mL increase in plasma this compound correlates with a 35% reduction in relapse risk.

Comparative Analysis of Synthetic Routes

Step Economy and Yield

The asymmetric synthesis requires 17 linear steps but achieves enantiomeric purity without natural opioids. In contrast, the oxazolidine route completes in ≤10 steps but depends on oxymorphone availability. Yields for both methods exceed 60% in critical steps, though scalability favors the oxazolidine approach for industrial applications.

Stereochemical Control

Sharpless dihydroxylation and torquoselective electrocyclization provide superior stereocontrol in asymmetric synthesis, enabling access to both enantiomers. The oxazolidine method, while efficient, cannot easily modify stereochemistry, limiting its utility for novel analogs.

Environmental and Cost Considerations

Rhodium catalysts in asymmetric synthesis raise concerns about cost and metal waste. Oxazolidine-mediated routes utilize Grignard reagents, which are cost-effective but require anhydrous conditions. Green chemistry principles favor the development of iron-catalyzed N-demethylation methods, though these remain experimental.

Analyse Des Réactions Chimiques

Metabolic Reactions

Naltrexone is metabolized via hepatic biotransformation, producing active and inactive metabolites:

Metabolite Enzyme Involved Reaction Type Bioactivity
6-β-naltrexolDihydrodiol dehydrogenasesReductionActive (μ-opioid antagonist)
2-Hydroxy-3-methoxy-6-β-naltrexolCytochrome P450 (CYP) isoformsOxidation & MethylationInactive
2-Hydroxy-3-methyl-naltrexoneCYP isoformsOxidation & MethylationInactive
Glucuronide conjugatesUGT enzymesConjugation (glucuronidation)Inactive (enhanced excretion)

Key Findings :

  • 6-β-naltrexol is the primary metabolite, contributing ~10–30× higher plasma concentrations than this compound after oral administration due to first-pass metabolism .

  • Conjugation with glucuronic acid facilitates renal excretion, accounting for 43% of an oral dose .

Stability and Degradation

This compound hydrochloride exhibits hydration-dependent phase behavior:

Form Conditions Characteristics
Anhydrate<35% RH, 25°CMetastable, converts to dihydrate I
Dihydrate I35–58% RH, 25°CThermodynamically stable below 58°C
Dihydrate II>58°C (aqueous slurry)Preferred at elevated temperatures
TetrahydrateExcess water, 25°CForms via slurry conversion

PXRD Data :

  • Dihydrate I: Peaks at 7.8–12.7° 2θ.

  • Dihydrate II: Overlapping peak at 11.8° 2θ, broad peaks at ~13.0° 2θ .

Degradation Pathways :

  • Hydrolysis : Susceptible under strong acidic/basic conditions, cleaving the 4,5-epoxide ring.

  • Oxidation : C-14 hydroxyl group may oxidize to ketone under prolonged storage.

Mass Spectrometry

  • Major Fragments : m/z 267.1254 (base peak), 324.1592, 270.1123.

  • Collision Cross-Section : 174.71 Ų (M+H⁺), 183.5 Ų (M+K⁺).

NMR Data

  • ¹³C NMR : Key signals at δ 170.2 (C-6 ketone), 73.5 (C-14 hydroxyl).

Pharmacogenetic Considerations

  • Asn40Asp Polymorphism : Correlates with enhanced this compound efficacy in reducing alcohol cravings .

This synthesis of chemical data underscores this compound’s complexity in metabolism, synthesis, and stability, providing a foundation for optimizing therapeutic formulations and analytical protocols.

Applications De Recherche Scientifique

Naltrexone in Alcohol Dependence

This compound is primarily recognized for its role in the treatment of alcohol use disorder (AUD). Its efficacy has been established through numerous randomized controlled trials (RCTs).

Clinical Efficacy

  • A systematic review analyzed 29 RCTs involving 5,997 patients with AUD. Results indicated that 70% of trials measuring reductions in heavy drinking favored this compound over placebo. Conversely, only 36% showed an advantage for abstinence measures .
  • This compound works by reducing the rewarding effects of alcohol, thus decreasing cravings and consumption levels. This mechanism makes it particularly effective for patients who continue to drink but wish to reduce their intake .

Case Studies

  • In a notable case study, a patient maintained on 50 mg of this compound daily reported complete abstinence from alcohol over 44 weeks, with liver function tests normalizing within four weeks . This highlights this compound's potential for long-term management of AUD.

This compound in Opioid Dependence

This compound is also utilized in treating opioid dependence. It blocks the euphoric effects of opioids and can help prevent relapse.

Clinical Trials and Findings

  • The FDA approved this compound for opioid dependence, and studies have shown that it can significantly reduce relapse rates when combined with psychosocial interventions .
  • A clinical trial involving a depot formulation of this compound demonstrated improved retention rates and reduced opioid use among participants compared to placebo .

Emerging Applications: Other Substance Use Disorders

Recent research has explored this compound's potential applications beyond alcohol and opioids.

Methamphetamine Use Disorder

  • Preliminary studies suggest that this compound may reduce cravings and subjective responses to methamphetamine (MA) administration. A double-blind study found that this compound significantly blunted cue-induced cravings for MA, indicating its potential utility in treating MA use disorder .

Cocaine Use Disorder

  • This compound has shown promise in reducing cravings during controlled cocaine administration. Although results are mixed regarding its effectiveness on the subjective effects of cocaine, ongoing studies aim to clarify its role in cocaine addiction treatment .

Nitrous Oxide Use

  • A case study reported significant reductions in nitrous oxide use among a patient treated with this compound. Initially using up to 400 canisters per day, the patient reduced usage to less than 60 canisters weekly after initiating treatment . This suggests this compound's versatility across various substance use disorders.

Summary of Clinical Findings

Substance Use DisorderClinical EvidenceKey Findings
Alcohol Dependence29 RCTsEffective in reducing heavy drinking; majority favor this compound over placebo
Opioid DependenceMultiple studiesReduces relapse rates when combined with psychosocial support
MethamphetaminePreliminary studiesBlunts craving and subjective responses to MA
CocaineMixed findingsPotential to reduce cravings; further research needed
Nitrous OxideCase studySignificant reduction in use reported

Comparaison Avec Des Composés Similaires

6β-Naltrexol

6β-naltrexol, the primary metabolite of naltrexone, shares structural and pharmacological similarities but differs in potency and pharmacokinetics:

  • Receptor Affinity : Both compounds exhibit similar MOR binding affinities under equilibrium conditions .
  • Withdrawal Potency : In morphine-dependent mice, this compound is 10–100 times more potent than 6β-naltrexol in precipitating withdrawal symptoms (e.g., jumping, diarrhea). This difference is attributed to faster receptor access and onset of action for this compound .
  • In rats, 6β-naltrexol is undetectable in urine, and 80–90% of excreted this compound remains unmetabolized .
  • Clinical Relevance : 6β-naltrexol’s delayed onset and lower potency may reduce its utility in acute withdrawal management compared to this compound .

Table 1: Key Differences Between this compound and 6β-Naltrexol

Parameter This compound 6β-Naltrexol
MOR Affinity (in vivo) High Similar to this compound
Withdrawal Potency 10–100× higher Lower
Onset of Action Rapid (~1 hour) Delayed (~5 hours)
Metabolism in Humans Converted to 6β-naltrexol Terminal metabolite

Nalmefene

Nalmefene, a derivative of this compound, is another opioid antagonist approved for reducing alcohol consumption rather than maintaining abstinence .

  • Receptor Profile : Similar to this compound but with a longer half-life (8–10 hours vs. 4 hours for oral this compound) .
  • Clinical Use : Approved in Europe for "as-needed" reduction of heavy drinking, contrasting with this compound’s role in sustaining abstinence .
  • Pharmacological Distinction : While both compounds target MOR, KOR, and DOR, nalmefene’s indication reflects its optimization for harm reduction rather than abstinence .

Methylthis compound

Methylthis compound, a quaternary ammonium derivative of this compound, is restricted to peripheral opioid receptor antagonism due to its charged structure, which limits blood-brain barrier (BBB) penetration .

  • Indication: Used for opioid-induced constipation, a side effect this compound cannot address due to its central activity .
  • Synthesis : Produced via N-methylation of this compound, resulting in a stereochemically distinct compound with (R)-configuration at the quaternary nitrogen .

Buprenorphine

Buprenorphine, a partial MOR agonist and KOR antagonist, is used for OUD maintenance therapy. Unlike this compound, it suppresses withdrawal and cravings without fully blocking opioid effects .

  • Mechanistic Contrast: Buprenorphine’s partial agonism reduces overdose risk, whereas this compound’s pure antagonism requires full opioid detoxification prior to initiation .
  • Formulations: Sublingual buprenorphine (SL-BUP) is compared with XR-NTX in adherence studies, with SL-BUP showing higher retention rates in some cohorts .

Table 2: this compound vs. Buprenorphine in OUD Treatment

Parameter This compound (XR-NTX) Buprenorphine (SL-BUP)
Mechanism Full MOR antagonist Partial MOR agonist
Detox Requirement Mandatory Not required
Overdose Risk None Low
Adherence Monthly injection Daily sublingual dose

Other Structural Analogues

  • 14-Heteroaromatic Derivatives : Compounds 10 and 11 (this compound derivatives) show enhanced MOR/KOR selectivity but lower DOR affinity compared to this compound .
  • 6-Desoxothis compound : Lacks the 6-keto group of this compound, altering receptor interaction kinetics .

Activité Biologique

Naltrexone is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. Its biological activity is complex, involving multiple receptor interactions and mechanisms that contribute to its therapeutic effects. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.

This compound operates primarily as an antagonist at opioid receptors, specifically the mu (μ), kappa (κ), and delta (δ) receptors. This antagonistic action reduces the euphoric effects associated with opioid use and helps mitigate cravings for alcohol. Additionally, this compound has been found to interact with non-opioid receptors, such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory processes within the central nervous system (CNS) .

Key Mechanisms:

  • Opioid Receptor Antagonism: Blocks the effects of endogenous opioids and exogenous opioids.
  • TLR4 Antagonism: Reduces neuroinflammation by inhibiting microglial activation, which can lead to neuroprotective effects .
  • Endogenous Opioid Upregulation: Induces a compensatory increase in endogenous opioids following temporary blockade, potentially enhancing analgesic effects .

Pharmacokinetics

This compound is well-absorbed orally but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 5-40%. It is extensively metabolized in the liver to 6-beta-naltrexol, which may contribute to its therapeutic effects .

Pharmacokinetic ParameterValue
Oral Bioavailability5-40%
Volume of Distribution1350 L (IV)
Protein Binding21%
MetabolismHepatic

Alcohol Use Disorder

A multicenter, double-blind study demonstrated that this compound significantly reduced relapse rates among alcohol-dependent patients. In this study, only 7.9% of patients on this compound relapsed compared to 18.8% on placebo . The study also noted that while adverse events were minimal, abdominal pain and headaches were more prevalent in the this compound group.

Case Studies

  • Nitrous Oxide Dependence: A 41-year-old male with severe nitrous oxide dependence reduced his usage from 400 canisters per day to less than 60 after initiating this compound at 50 mg daily, later titrated to 100 mg. This case illustrates this compound's potential beyond traditional substance use disorders .
  • Gambling Disorder: In a preliminary study involving patients with problem gambling, one subject reported a significant reduction in gambling urges after starting this compound at doses ranging from 50 mg to 150 mg over five months . Although some relapse occurred, the initial response was promising.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Neuroprotective Effects: this compound has been shown to inhibit microglial activation in animal models, suggesting a role in reducing neurotoxicity associated with chronic inflammation .
  • Opioid Use Disorder Treatment: Extended-release formulations of this compound have been effective in treating opioid use disorder (OUD), significantly reducing cravings and relapse rates . A recent trial indicated that rapid initiation of this compound could enhance treatment outcomes for OUD patients by minimizing withdrawal symptoms .

Q & A

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models optimize this compound dosing for subpopulations (e.g., rapid metabolizers, women)?

  • Methodological Answer: Population PK modeling using nonlinear mixed-effects software (e.g., NONMEM) identifies covariates like CYP2D6 polymorphisms or body mass index. For example, extended-release formulations (e.g., Vivitrol®) require dose adjustments in hepatic impairment, validated via AUC comparisons . Gender-specific analysis in women with AUD found 25% lower clearance rates, necessitating stratified dosing .

Q. How do neuroimaging paradigms (e.g., fMRI) elucidate this compound’s modulation of cue-induced craving in alcohol-dependent individuals?

  • Methodological Answer: Block-design fMRI studies contrast alcohol cue reactivity pre- and post-naltrexone, focusing on ventral striatum (VS) activation. Myrick et al. (2008) used blood-oxygen-level-dependent (BOLD) responses to show a 40% reduction in VS activation with this compound vs. placebo, correlating with reduced self-reported craving (r = 0.67, p < 0.01). Ondansetron-naltrexone combinations further dampen dopaminergic signaling, requiring factorial designs to parse synergistic effects .

Q. What in silico and experimental approaches improve this compound delivery systems (e.g., ocular niosomes, molecularly imprinted polymers)?

  • Methodological Answer: Density functional theory (DFT) optimizes monomer-template interactions for molecularly imprinted polymers (MIPs). Rahmani et al. (2017) used B3LYP/6-311G(d) calculations to design MIPs with 11.6 mg/g this compound adsorption, validated via Langmuir-Freundlich isotherms. For ocular delivery, Span 60-based niosomes enhanced transcorneal flux by 300% vs. free drug, assessed using ex vivo bovine models .

Q. How do genetic moderators (e.g., OPRM1 A118G polymorphism) influence this compound’s treatment effect heterogeneity in meta-analyses?

  • Methodological Answer: Individual participant data (IPD) meta-analyses stratify outcomes by genotype. Maisel et al. (in press) found G-allele carriers had 50% higher abstinence rates (OR = 1.5, 95% CI: 1.1–2.0) vs. AA homozygotes. Mendelian randomization reduces confounding by linking genetic proxies (e.g., rs1799971) to drug response .

Data Contradiction and Synthesis

Q. Why do some RCTs report declining this compound efficacy over time, and how can survival analysis address this?

  • Methodological Answer: Time-to-event analyses (e.g., Cox proportional hazards) differentiate early relapse (driven by acute withdrawal) vs. late relapse (psychological craving). The declining efficacy observed in longitudinal studies (e.g., 50% responder rate at 12 weeks dropping to 30% at 24 weeks) may reflect tolerance or waning compliance. Shared frailty models account for unmeasured heterogeneity .

Q. How do trial design differences (e.g., psychosocial support intensity) explain divergent outcomes in this compound studies for opioid dependence?

  • Methodological Answer: Meta-regression quantifies the impact of adjunct therapies (e.g., cognitive behavioral therapy [CBT] vs. minimal counseling). Anton et al. (1999) demonstrated a 22% absolute increase in abstinence when this compound was paired with CBT (62% vs. 40%, p = 0.02), emphasizing the need for standardized behavioral protocols in pharmacotherapy trials .

Tables for Key Findings

Outcome This compound Group Placebo Group Study
Heavy drinking days reduction63%29%Volpicelli et al. (1997)
Ventral striatum activation40% decreaseNo changeMyrick et al. (2008)
12-week opioid abstinence50%20%Sigmon et al. (2013)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naltrexone
Reactant of Route 2
Naltrexone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.